2-Methyl-4-(((6-(3-nitrophenyl)pyridazin-3-yl)thio)methyl)thiazole
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Overview
Description
“2-Methyl-4-(((6-(3-nitrophenyl)pyridazin-3-yl)thio)methyl)thiazole” is a complex organic compound. It contains a pyridazinone ring, which is a heterocycle containing two adjacent nitrogen atoms . Pyridazinone derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities . The compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular formula of the compound is C15H12N4O2S2 and it has a molecular weight of 344.41. The compound contains a pyridazinone ring, which is a derivative of pyridazine and belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring .Scientific Research Applications
1. Insecticidal Properties
The development of neonicotinoids, a class of insecticides with notable chemical and biological properties, includes research on various nitroimino heterocycles. Thiamethoxam, a second-generation neonicotinoid with a structure related to 2-methyl-4-(((6-(3-nitrophenyl)pyridazin-3-yl)thio)methyl)thiazole, has demonstrated substantial activity against a wide range of pests in different crops. This compound is particularly effective in integrated pest management programs due to its broad-spectrum insecticidal activity and low usage rates (Maienfisch et al., 2001).
2. Anticancer and Antioxidant Potential
Novel thiazole derivatives, closely related to the molecular structure , have been synthesized and assessed for their in vitro cytotoxicity against various carcinoma cell lines, including A2780 and HeLa. Some of these derivatives, such as 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole, have shown significant cytotoxic activity and remarkable antioxidant properties (Grozav et al., 2017).
3. Anti-Breast Cancer Agents
The synthesis of thiazole derivatives using a one-pot three-component reaction has led to compounds with promising antitumor activities against MCF-7 tumor cells. This research indicates the potential of such compounds, including those related to this compound, in the development of anti-breast cancer agents (Mahmoud et al., 2021).
4. Antihypertensive and Analgesic Effects
Research into pyridine derivatives of thiazolidin-4-ones has revealed compounds with notable anti-inflammatory and analgesic effects. These findings suggest the potential for thiazole derivatives in the development of new treatments for conditions requiring anti-inflammatory and analgesic properties (Ranga et al., 2013).
5. Antioxidant and Anticancer Activity
Triazolo-thiadiazoles, closely related to the molecular structure of interest, have demonstrated potent antioxidant and anticancer activities. Studies involving HepG2 cells have shown these compounds to induce growth inhibition and apoptosis, pointing towards their potential use in cancer therapy (Sunil et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyridazinone derivatives, have been shown to interact with a range of biological targets .
Mode of Action
The thiazole ring, a component of the compound, is known for its aromaticity characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Pyridazinone derivatives, which share structural similarities with the compound, have been shown to affect a variety of physiological effects .
Pharmacokinetics
The solubility of a compound, which is a key factor in its bioavailability, can be influenced by the presence of a thiazole ring .
Result of Action
Compounds with similar structures, such as pyridazinone derivatives, have been shown to possess a wide range of pharmacological activities .
Action Environment
The solubility of a compound, which can be influenced by environmental factors such as ph and temperature, is a key factor in its bioavailability .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have been shown to have significant anticancer activity in various cancer cell lines .
Molecular Mechanism
Similar compounds have been shown to inhibit prostaglandin E2 and interleukin activity .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have a fast onset of action .
Dosage Effects in Animal Models
Similar compounds have been shown to have significant biological activity at various dosages .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds have been shown to have various effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to have various effects on their activity or function .
Properties
IUPAC Name |
2-methyl-4-[[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylmethyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S2/c1-10-16-12(8-22-10)9-23-15-6-5-14(17-18-15)11-3-2-4-13(7-11)19(20)21/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQMQWZKXLJOOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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